molecular formula C21H21ClN6O4S B10878386 4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide

4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide

Cat. No.: B10878386
M. Wt: 488.9 g/mol
InChI Key: CNAJPOHJRXBRBX-UHFFFAOYSA-N
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Description

4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a 2-chlorobenzyl group and a benzenesulfonamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the purine core using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its purine core, which is a common motif in many biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[7-(2-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
  • 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzyl group may confer distinct properties compared to other halogenated analogs, potentially affecting its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C21H21ClN6O4S

Molecular Weight

488.9 g/mol

IUPAC Name

4-[[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]methyl]benzenesulfonamide

InChI

InChI=1S/C21H21ClN6O4S/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-5-3-4-6-16(14)22)20(25-18)24-11-13-7-9-15(10-8-13)33(23,31)32/h3-10H,11-12H2,1-2H3,(H,24,25)(H2,23,31,32)

InChI Key

CNAJPOHJRXBRBX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=CC=C4Cl

Origin of Product

United States

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